molecular formula C19H19N3O3 B11304417 2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methylphenyl)acetamide

2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11304417
M. Wt: 337.4 g/mol
InChI Key: NHMGFQKZSLILGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzimidazole core with a dioxino ring and an acetamide group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid to form the benzimidazole ring.

    Introduction of the Dioxino Ring: The dioxino ring is introduced through a cyclization reaction involving a diol and an appropriate reagent, such as an acid catalyst.

    Acetamide Formation: The final step involves the acylation of the benzimidazole-dioxino intermediate with 4-methylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalyst Optimization: Employing catalysts that enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and dioxino rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and dioxino derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its pharmacological properties. Preliminary studies indicate it may have antimicrobial, antiviral, or anticancer activities, although further research is needed to confirm these effects.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole: Shares the benzimidazole and dioxino rings but lacks the acetamide group.

    N-(4-methylphenyl)acetamide: Contains the acetamide group but lacks the benzimidazole and dioxino rings.

Uniqueness

The uniqueness of 2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methylphenyl)acetamide lies in its combined structural features. The presence of both the benzimidazole and dioxino rings, along with the acetamide group, provides a distinct set of chemical and biological properties not found in simpler analogs.

This compound’s multifaceted structure makes it a valuable subject for ongoing research in various scientific disciplines.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H19N3O3/c1-12-3-5-14(6-4-12)21-19(23)11-22-13(2)20-15-9-17-18(10-16(15)22)25-8-7-24-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,23)

InChI Key

NHMGFQKZSLILGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC4=C(C=C32)OCCO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.